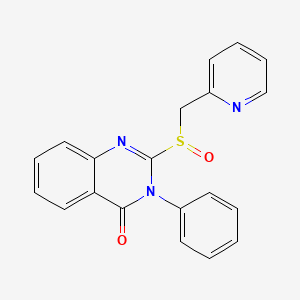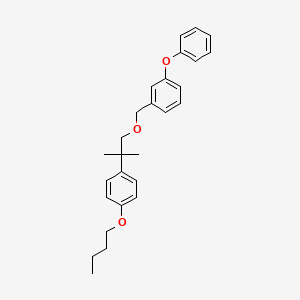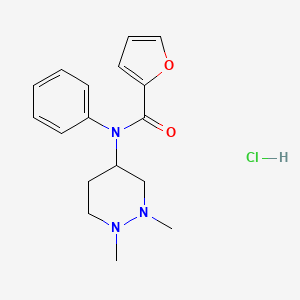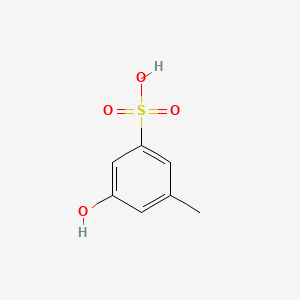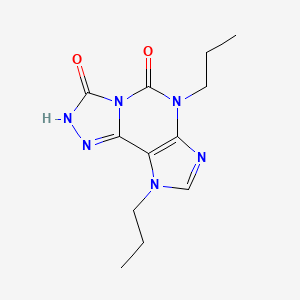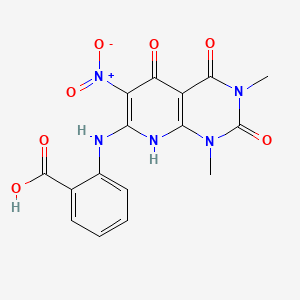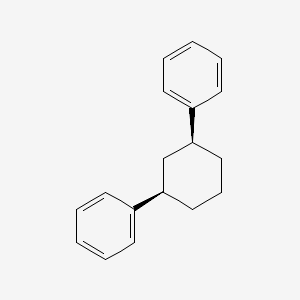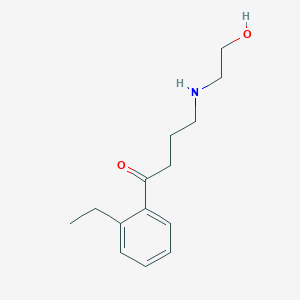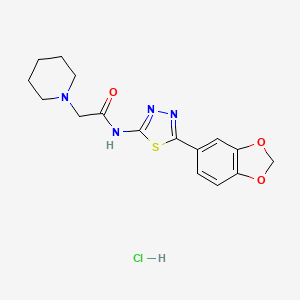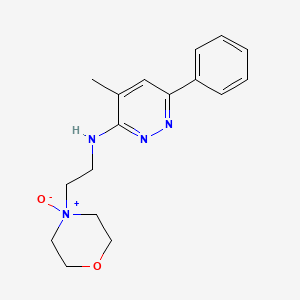
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a morpholinoethylamino group, a methyl group, a phenyl group, and an N-oxide functional group attached to the pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide typically involves a multi-step process:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Attachment of the Morpholinoethylamino Group: The morpholinoethylamino group can be introduced through a nucleophilic substitution reaction using 2-chloroethylmorpholine and a suitable base, such as potassium carbonate.
Oxidation to Form the N-oxide: The final step involves the oxidation of the pyridazine nitrogen to form the N-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction of the N-oxide group can revert it to the parent pyridazine compound.
Substitution: The morpholinoethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Higher oxidized pyridazine derivatives.
Reduction: 3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or catalytic properties.
Biological Research: It serves as a tool compound to study the biological pathways and molecular targets it interacts with.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-oxide group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The morpholinoethylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Dimethylaminoethylamino)-4-methyl-6-phenylpyridazine N-oxide: Similar structure but with a dimethylamino group instead of a morpholino group.
3-(2-Piperidinoethylamino)-4-methyl-6-phenylpyridazine N-oxide: Similar structure but with a piperidino group instead of a morpholino group.
3-(2-Pyrrolidinoethylamino)-4-methyl-6-phenylpyridazine N-oxide: Similar structure but with a pyrrolidino group instead of a morpholino group.
Uniqueness
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide is unique due to the presence of the morpholinoethylamino group, which may confer distinct physicochemical properties, such as solubility and stability, as well as unique biological activity compared to its analogs.
Propriétés
Numéro CAS |
82239-53-0 |
|---|---|
Formule moléculaire |
C17H22N4O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4-methyl-N-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C17H22N4O2/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21(22)9-11-23-12-10-21/h2-6,13H,7-12H2,1H3,(H,18,20) |
Clé InChI |
VVOSLVILPVVRLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1NCC[N+]2(CCOCC2)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
